molecular formula C23H26N6O B2713475 N4-(4-ethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946219-15-4

N4-(4-ethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2713475
CAS No.: 946219-15-4
M. Wt: 402.502
InChI Key: ZPFVPGOKEIHJLR-UHFFFAOYSA-N
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Description

N4-(4-Ethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • Core structure: A fused pyrazole-pyrimidine ring system substituted at the N1 position with a phenyl group.
  • N6: Two ethyl groups, enhancing lipophilicity and steric bulk compared to smaller substituents.
  • Molecular formula: Likely C25H28N6O (exact mass inferred from analogs: ~428.5 g/mol).

Properties

IUPAC Name

4-N-(4-ethoxyphenyl)-6-N,6-N-diethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O/c1-4-28(5-2)23-26-21(25-17-12-14-19(15-13-17)30-6-3)20-16-24-29(22(20)27-23)18-10-8-7-9-11-18/h7-16H,4-6H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFVPGOKEIHJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-ethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethoxyphenyl group: This is achieved through electrophilic aromatic substitution reactions.

    Attachment of diethyl groups: This step involves alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N4-(4-ethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be conducted using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N4-(4-ethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Pharmacology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound may be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-ethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features, molecular weights, and properties of the target compound with analogs from the evidence:

Compound Name N4 Substituent N6 Substituent Molecular Formula Molecular Weight (g/mol) Solubility (μg/mL) Key Biological Activity
N4-(4-Ethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (Target) 4-Ethoxyphenyl Diethyl C25H28N6O ~428.5 Not reported Inferred kinase/anticancer
N4-(3,4-Dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3,4-Dimethylphenyl 3-Methoxypropyl C24H28N6O 428.5 Not reported Not specified
N4-Ethyl-N6,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (7a) Ethyl Phenyl C19H18N6 330.4 Not reported Anticancer (85% yield)
N4-(3-Chloro-4-methylphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Chloro-4-methylphenyl Ethyl C15H17ClN6 316.8 0.5 (pH 7.4) Not specified
N4,N6-Bis(isopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Isopropyl Isopropyl C17H22N6 310.4 Not reported Not specified

Key Observations :

Substituent Effects on Lipophilicity :

  • The diethyl groups at N6 in the target compound increase lipophilicity compared to smaller substituents (e.g., ethyl in ) or polar groups (e.g., 3-methoxypropyl in ). This may enhance membrane permeability but reduce aqueous solubility.
  • The 4-ethoxyphenyl group at N4 balances electron-donating capacity and steric demands, contrasting with electron-withdrawing groups (e.g., chloro in ) or alkyl chains (e.g., 3,4-dimethylphenyl in ) .

Biological Activity Trends: Anticancer Potential: Compound 7a (N6-phenyl) demonstrated 85% yield in synthesis and anticancer activity, suggesting that aromatic N6 substituents may enhance efficacy . The target’s diethyl groups could modulate target binding differently. Kinase Inhibition: Analogs like N4-(3-chloro-4-methylphenyl) () and N4-(5-fluoro-2-methylbenzimidazolyl) () highlight the role of halogenated or heterocyclic substituents in kinase binding. The target’s ethoxy group may offer similar π-π interactions without steric hindrance .

Synthetic Considerations :

  • The target compound likely follows synthetic routes similar to those in and , involving nucleophilic substitution of 4,6-dichloropyrimidine precursors with amines. Ethoxy and diethyl groups may require optimized reaction conditions (e.g., DIEA as a base or pyridine reflux ).

Structure-Activity Relationship (SAR) Insights :

  • N4 Modifications :

    • Electron-donating groups (e.g., ethoxy in the target, methoxy in ) improve stability and binding interactions compared to electron-withdrawing substituents (e.g., chloro in ).
    • Bulkier groups (e.g., 3,4-dimethylphenyl in ) may reduce solubility but enhance target specificity.
  • N6 Modifications :

    • Diethyl vs. smaller alkyl groups : Diethyl substituents likely increase metabolic stability but may reduce solubility, as seen in the low solubility (0.5 μg/mL) of the chloro-methyl analog .
    • Aromatic vs. aliphatic : N6-phenyl () vs. N6-ethyl (target) alters π-stacking and hydrophobic interactions, influencing activity profiles.

Biological Activity

N4-(4-ethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological mechanisms, therapeutic potential, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a fused bicyclic structure that includes both pyrazole and pyrimidine rings, characterized by specific substituents that influence its biological activity. The molecular formula is C23H26N6O2C_{23}H_{26}N_{6}O_{2} with a molecular weight of approximately 418.5 g/mol. The structural attributes contribute to its solubility and bioavailability, enhancing its potential as a therapeutic agent.

Property Details
Molecular FormulaC23H26N6O2
Molecular Weight418.5 g/mol
Structural FeaturesPyrazolo[3,4-d]pyrimidine
Unique AttributesEthoxy and phenyl substituents

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant biological activities through various mechanisms:

  • Inhibition of Kinases : Many derivatives act as inhibitors of key kinases involved in cancer progression. For example, compounds have been identified that inhibit epidermal growth factor receptors (EGFR), which are crucial in many cancers.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Antitumor Activity : The compound has shown promising results in vitro against various cancer cell lines, indicating its potential as an anticancer agent.

Case Study: EGFR Inhibition

A recent study synthesized several pyrazolo[3,4-d]pyrimidine derivatives to evaluate their efficacy as EGFR inhibitors. Among these, the compound this compound demonstrated notable anti-proliferative activity against A549 (lung cancer) and HCT-116 (colorectal cancer) cell lines with IC50 values of 8.21 µM and 19.56 µM respectively .

Table: Anti-proliferative Activity of Selected Compounds

Compound Cell Line IC50 (µM)
N4-(4-ethoxyphenyl)-...A5498.21
N4-(4-ethoxyphenyl)-...HCT-11619.56
Compound 12bA5498.21
Compound 12bHCT-11619.56

Toxicity Assessment

The acute toxicity of pyrazolo[3,4-d]pyrimidines has been assessed in various studies. For instance, compounds within this class have shown lower toxicity levels compared to traditional chemotherapeutics, making them safer alternatives for further development .

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